molecular formula C19H22ClN3O2 B6475969 N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2640822-08-6

N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B6475969
CAS No.: 2640822-08-6
M. Wt: 359.8 g/mol
InChI Key: ZMIBMCKUKUMQMB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-chlorophenyl carboxamide group and a 3-methylpyridin-4-yloxymethyl side chain. The synthesis of closely related compounds, such as N-(3-chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (compound 3), involves coupling 3-chlorophenyl isocyanate with functionalized piperidine intermediates, yielding products with high purity (83% yield) .

Such modifications are common in drug discovery to optimize pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-12-21-8-5-18(14)25-13-15-6-9-23(10-7-15)19(24)22-17-4-2-3-16(20)11-17/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIBMCKUKUMQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Implications

The target compound shares a piperidine-carboxamide scaffold with multiple analogs but differs in substituents, which dictate biological activity and selectivity. Key structural comparisons include:

Compound Name / Identifier Key Structural Features Biological Target / Activity IC50 / Potency Application / Mechanism
Target Compound 3-Chlorophenyl carboxamide; 3-methylpyridin-4-yloxymethyl side chain Not explicitly reported (in evidence) N/A Hypothesized enzyme/receptor modulation
N-(3-Chlorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (Compound 3) Benzimidazol-2-one ring at piperidine C4 8-Oxo-Guanine DNA glycosylase (OGG1) inhibition Not reported DNA repair pathway modulation
NF1442 7-Chloroquinoline; piperazine linker; 3-chlorophenyl group SERCA1 Ca²⁺-ATPase inhibition 1.3 µM Calcium signaling disruption
NF1058 Pyrrolidine-methylphenyl; 3-chlorophenyl group SERCA1 Ca²⁺-ATPase inhibition 8.0 µM Calcium signaling disruption
N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide Trifluoromethylpyridinyloxy; pyridazinyl carboxamide Fatty acid amide hydrolase (FAAH) inhibition Not reported Analgesic / anti-inflammatory
(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Pyrrolopyrimidine; 4-chlorophenyl group Kinase inhibition (implied) Not reported Anticancer therapy

Key Findings from Comparative Analysis

Substituent Impact on Target Specificity: The 3-methylpyridin-4-yloxy group in the target compound may enhance hydrogen bonding or π-π interactions compared to the benzimidazolone in Compound 3 or the quinoline in NF1442 . This could improve selectivity for kinases or oxidoreductases. Chlorophenyl groups are prevalent across analogs (e.g., NF1442, NF1058, and the target compound), suggesting a role in hydrophobic binding to enzyme pockets .

Potency in Enzyme Inhibition: NF1442 and NF1058 exhibit nanomolar to low micromolar potency against SERCA1, a critical calcium transporter . The absence of similar data for the target compound precludes direct efficacy comparisons but highlights the importance of bulky substituents (e.g., quinoline in NF1442) for high-affinity binding.

Therapeutic Applications :

  • The FAAH inhibitor in demonstrates how pyridazinyl and trifluoromethyl groups can redirect activity toward lipid metabolism enzymes, contrasting with the calcium-targeting NF series.

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